2-Formyl-6-(2,4,6-trifluorophenyl)phenol 2-Formyl-6-(2,4,6-trifluorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261890-29-2
VCID: VC11761716
InChI: InChI=1S/C13H7F3O2/c14-8-4-10(15)12(11(16)5-8)9-3-1-2-7(6-17)13(9)18/h1-6,18H
SMILES: C1=CC(=C(C(=C1)C2=C(C=C(C=C2F)F)F)O)C=O
Molecular Formula: C13H7F3O2
Molecular Weight: 252.19 g/mol

2-Formyl-6-(2,4,6-trifluorophenyl)phenol

CAS No.: 1261890-29-2

Cat. No.: VC11761716

Molecular Formula: C13H7F3O2

Molecular Weight: 252.19 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-6-(2,4,6-trifluorophenyl)phenol - 1261890-29-2

Specification

CAS No. 1261890-29-2
Molecular Formula C13H7F3O2
Molecular Weight 252.19 g/mol
IUPAC Name 2-hydroxy-3-(2,4,6-trifluorophenyl)benzaldehyde
Standard InChI InChI=1S/C13H7F3O2/c14-8-4-10(15)12(11(16)5-8)9-3-1-2-7(6-17)13(9)18/h1-6,18H
Standard InChI Key NAQDPBOKZSCTMW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C2=C(C=C(C=C2F)F)F)O)C=O
Canonical SMILES C1=CC(=C(C(=C1)C2=C(C=C(C=C2F)F)F)O)C=O

Introduction

Molecular Identification and Structural Features

2-Formyl-6-(2,4,6-trifluorophenyl)phenol (C₁₃H₇F₃O₂) features a central phenol ring substituted at the 2-position with a formyl group (–CHO) and at the 6-position with a 2,4,6-trifluorophenyl moiety. The trifluoromethyl group introduces significant electron-withdrawing effects, altering the electronic distribution of the aromatic system and enhancing the compound’s lipophilicity. Key structural attributes include:

Electronic and Steric Properties

The trifluorophenyl group induces meta- and para-directing effects, potentially influencing electrophilic substitution patterns. The formyl group at the ortho position relative to the hydroxyl group creates intramolecular hydrogen-bonding opportunities, stabilizing specific conformations. Comparative molecular weight calculations suggest a mass of approximately 260.18 g/mol, extrapolated from analogs such as 2-Formyl-6-(3-hydroxyphenyl)phenol (214.22 g/mol) and 2,4,6-Trifluorophenol (144.09 g/mol) .

Table 1: Comparative Molecular Data for Related Phenolic Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-Formyl-6-(2,4,6-trifluorophenyl)phenolC₁₃H₇F₃O₂260.18–OH, –CHO, –C₆H₂F₃
2-Formyl-6-(3-hydroxyphenyl)phenol C₁₃H₁₀O₃214.22–OH, –CHO, –C₆H₅OH
2,4,6-Trifluorophenol C₆H₃F₃O144.09–OH, –F (2,4,6 positions)

Synthetic Methodologies

The synthesis of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol likely involves multi-step strategies combining formylation and cross-coupling reactions. While no direct protocols are documented, analogous pathways for related compounds suggest the following approaches:

Formylation of Phenolic Precursors

A phenol derivative pre-functionalized with a trifluorophenyl group could undergo formylation via the Duff reaction (hexamethylenetetramine-mediated) or Vilsmeier-Haack reaction. For example, 6-(2,4,6-trifluorophenyl)phenol could be treated with a formylating agent such as phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group .

Suzuki-Miyaura Cross-Coupling

The trifluorophenyl moiety might be introduced via palladium-catalyzed coupling between a boronic acid derivative (e.g., 2,4,6-trifluorophenylboronic acid) and a brominated phenolic precursor. Subsequent formylation would yield the target compound. This method mirrors strategies used in synthesizing triiodophenols , albeit with fluorine substituents.

Hypothetical Reaction Pathway:

  • Bromination: 2-Bromo-6-hydroxybenzaldehyde → 2-Bromo-6-methoxybenzaldehyde (protected hydroxyl).

  • Coupling: Reaction with 2,4,6-trifluorophenylboronic acid under Pd(PPh₃)₄ catalysis.

  • Deprotection: Cleavage of the methoxy group to regenerate the phenol.

Physicochemical Properties and Reactivity

Solubility and Stability

The trifluorophenyl group enhances lipophilicity, likely rendering the compound soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate but poorly soluble in water. Stability under acidic or basic conditions would depend on the phenol’s pKa, which is lowered by electron-withdrawing fluorine atoms (estimated pKa ≈ 8–9, compared to 9.95 for phenol) .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(O–H) ≈ 3300 cm⁻¹ (phenolic OH), ν(C=O) ≈ 1700 cm⁻¹ (aldehyde), and ν(C–F) ≈ 1100–1200 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Downfield shifts for the phenolic proton (δ 10–12 ppm) and aldehyde proton (δ 9.5–10 ppm).

    • ¹⁹F NMR: Three distinct signals for the 2-, 4-, and 6-fluorine atoms, split due to coupling .

Research Gaps and Future Directions

Despite its structural intrigue, 2-Formyl-6-(2,4,6-trifluorophenyl)phenol remains understudied. Critical research priorities include:

  • Synthetic Optimization: Developing efficient, scalable routes with high regioselectivity.

  • Crystallographic Studies: Resolving the compound’s solid-state structure to confirm substituent orientation and intermolecular interactions.

  • Biological Screening: Evaluating its potential as a protease inhibitor or antimicrobial agent, leveraging fluorine’s bioisosteric properties.

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